molecular formula C10H10N2 B105178 8-Aminoquinaldine CAS No. 18978-78-4

8-Aminoquinaldine

Cat. No.: B105178
CAS No.: 18978-78-4
M. Wt: 158.2 g/mol
InChI Key: JHIAOWGCGNMQKA-UHFFFAOYSA-N
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Description

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, characterized by the presence of an amino group at the 8th position and a methyl group at the 2nd position of the quinoline ring. This compound is a pale yellow crystalline solid with a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol .

Mechanism of Action

Target of Action

8-Aminoquinoline, often abbreviated as AQ, is primarily targeted against the liver stages of Plasmodium infections . It is administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Biochemical Pathways

The biochemical pathways affected by 8-Aminoquinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Pharmacokinetics

The pharmacokinetics of 8-Aminoquinoline derivatives such as Tafenoquine have been studied. Tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The result of the action of 8-Aminoquinoline is the clearance of liver-stage parasites, especially those from Plasmodium vivax . These can persist in the liver for months, as a dormant form of the parasite (the hypnozoite), which re-emerges much later to cause clinical disease .

Action Environment

The efficacy and stability of 8-Aminoquinoline can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in individuals . A major drawback to the 8-aminoquinolines is their toxicity in G6PD-deficient individuals .

Biochemical Analysis

Biochemical Properties

8-Aminoquinaldine, like other 8-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, 8-aminoquinolines have been found to be effective against the liver stages of Plasmodium infections

Cellular Effects

The cellular effects of this compound are not well-studied. Other 8-aminoquinolines have been found to have significant effects on cellular processes. For example, they are effective against the liver stages of Plasmodium infections, preventing relapsing malaria

Molecular Mechanism

Other 8-aminoquinolines, such as primaquine and tafenoquine, have been found to be effective against the liver stages of Plasmodium infections

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinaldine typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are separated through distillation and sublimation. The 8-nitroquinoline is then reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted palladium-catalyzed N-arylation followed by oxidation. This method is efficient and scalable, allowing for the production of various 8-aminoquinoline derivatives in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinaldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group at the 8th position and a methyl group at the 2nd position, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIAOWGCGNMQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172398
Record name 2-Methyl-8-aminoquinoline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18978-78-4
Record name 8-Aminoquinaldine
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Record name 2-Methyl-8-aminoquinoline
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Record name 18978-78-4
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Record name 2-Methyl-8-aminoquinoline
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Record name 2-methylquinolin-8-amine
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Record name 2-METHYL-8-AMINOQUINOLINE
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Synthesis routes and methods I

Procedure details

To a Pressure reaction bottle was added 5.0 g of 8-nitroquinaldine, 0.5 g 5% palladium on carbon, and 150 ml ethanol. The mixture was purged with hydrogen and then hydrogenated under 40 psi hydrogen for 16 hours. The catalyst was filtered off on a bed of celite. The solvent was removed, resulting in 4.2 g of a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium on carbon (10%, 50 mg) was added to a solution of 2-methyl-8-nitroquinoline (500 mg, 2.66 mmol) in EtOH (40 ml) and the mixture was stirred under an atmosphere of hydrogen for 2 h. The mixture was diluted with MeOH (40 ml), filtered through celite and the filtrate was concentrated in vacuo to give the title compound (417 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 8-Aminoquinaldine facilitate the detection of Iron(III) in water samples?

A1: this compound forms a colored complex with Iron(III) in a 3:1 ratio. [] This complex, formed in a solution buffered to pH 5.5, can be extracted using a Waters Porapak SepPak C18 cartridge and subsequently eluted with ethanol containing 1% acetic acid. The eluted complex is then analyzed using spectrophotometry at a wavelength of 600 nm, enabling the quantitative determination of Iron(III) concentration in water samples. []

Q2: What are the applications of this compound in analytical chemistry?

A2: this compound serves as a sensitive and selective reagent for the spectrophotometric determination of Iron(III) in various matrices, particularly water samples. [] This application highlights its utility in environmental monitoring and analytical chemistry for assessing iron levels.

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